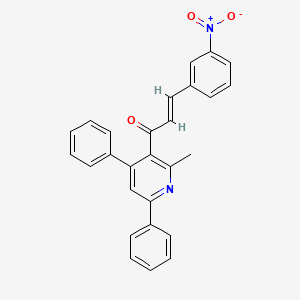![molecular formula C23H20N6O2S B10876355 (4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876355.png)
(4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-BENZOTHIAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-ONE is a complex organic compound that features a unique combination of benzothiazole, imidazole, and pyrazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Moiety: Starting from o-aminothiophenol and reacting it with carbon disulfide and an appropriate oxidizing agent.
Synthesis of the Pyrazolone Core: This can be achieved by the reaction of hydrazine with ethyl acetoacetate, followed by cyclization.
Coupling Reactions: The benzothiazole and pyrazolone intermediates are then coupled using a suitable linker, often involving a condensation reaction with an aldehyde or ketone.
Final Assembly: The imidazole moiety is introduced through a nucleophilic substitution reaction, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-BENZOTHIAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the benzothiazole and imidazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products: The major products depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of novel polymers and materials with unique electronic properties.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.
Fluorescent Probes: Used in the development of fluorescent probes for biological imaging.
Medicine:
Drug Development: Investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry:
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(1,3-BENZOTHIAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target protein. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(1,3-BENZOTHIAZOL-2-YL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-ONE: Lacks the imidazole moiety.
1-(1,3-BENZOTHIAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-PHENYL-1H-PYRAZOL-5-ONE: Lacks the methoxy group on the phenyl ring.
Uniqueness: The presence of both the imidazole and methoxyphenyl groups in 1-(1,3-BENZOTHIAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-ONE provides unique electronic and steric properties, enhancing its potential as a versatile compound in various applications.
This detailed overview should provide a comprehensive understanding of 1-(1,3-BENZOTHIAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-ONE, its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C23H20N6O2S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[2-(1H-imidazol-5-yl)ethyliminomethyl]-5-(4-methoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H20N6O2S/c1-31-17-8-6-15(7-9-17)21-18(13-24-11-10-16-12-25-14-26-16)22(30)29(28-21)23-27-19-4-2-3-5-20(19)32-23/h2-9,12-14,28H,10-11H2,1H3,(H,25,26) |
InChI Key |
MARASEJFHHYPBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=NC4=CC=CC=C4S3)C=NCCC5=CN=CN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10876272.png)
![2-(1,3-benzothiazol-2-yl)-5-phenyl-4-{(1E)-N-[2-(piperazin-1-yl)ethyl]ethanimidoyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10876283.png)
![2-(2-Bromophenyl)-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10876288.png)

![N-(3-cyano-4,5-diphenylfuran-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10876301.png)
![(4Z)-2-(4-fluorophenyl)-5-propyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876306.png)
![1-(furan-2-ylmethyl)-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B10876309.png)
![N'',N'''-Bis[(3,5-dibromo-2-hydroxyphenyl)methylene]carbonic dihydrazide](/img/structure/B10876313.png)


![N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide](/img/structure/B10876346.png)

![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyridine-4-carbohydrazide](/img/structure/B10876358.png)
![Ethyl 4-{[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B10876364.png)
